7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Overview
Description
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a hydroxy-trimethyl-oxododeca-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Chromen-2-one Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Side Chain: The hydroxy-trimethyl-oxododeca-dienyl side chain is introduced via a series of reactions, including aldol condensation, reduction, and esterification.
Final Coupling: The final step involves the coupling of the side chain to the chromen-2-one core, often using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxododeca-dienyl side chain can be reduced to form saturated derivatives.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or NaBH₄ (sodium borohydride).
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperatures.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: Modulating signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with similar core structure but lacking the complex side chain.
Warfarin: A well-known anticoagulant with a chromen-2-one core and different side chains.
Umbelliferone: Another chromen-2-one derivative with hydroxyl groups but a simpler structure.
Uniqueness
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one stands out due to its unique side chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-[(2E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,27H,5,7-8,12,15H2,1-4H3/b17-6?,18-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSLEXCTRWIIO-VAAVBSETSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(=O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)CCC(=O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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